Di-destriazole Desmethyl Anastrozole Dimer Impurity

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

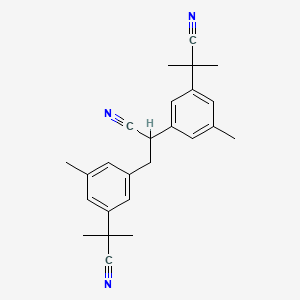

Di-destriazole Desmethyl Anastrozole Dimer Impurity: is a chemical compound with the molecular formula C25H27N3 and a molecular weight of 369.5 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is an impurity related to Anastrozole, a medication used to treat breast cancer by inhibiting aromatase, an enzyme involved in estrogen production.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Di-destriazole Desmethyl Anastrozole Dimer Impurity involves multiple synthetic steps. The process typically starts with the synthesis of the core structure, followed by the introduction of various functional groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as chromatography to isolate the impurity. The production process is accompanied by rigorous quality control measures to ensure consistency and purity of the final product .

化学反応の分析

Types of Reactions: Di-destriazole Desmethyl Anastrozole Dimer Impurity undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学的研究の応用

Di-destriazole Desmethyl Anastrozole Dimer Impurity has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential effects on enzyme inhibition and its role in drug metabolism.

Industry: Utilized in the development and quality control of pharmaceutical products.

作用機序

The mechanism of action of Di-destriazole Desmethyl Anastrozole Dimer Impurity involves its interaction with specific molecular targets. As an impurity related to Anastrozole, it may exhibit similar inhibitory effects on aromatase, thereby reducing estrogen production. The compound’s effects are mediated through binding to the active site of the enzyme, leading to a decrease in its activity .

類似化合物との比較

Anastrozole: A medication used to treat breast cancer by inhibiting aromatase.

Letrozole: Another aromatase inhibitor used in the treatment of breast cancer.

Exemestane: A steroidal aromatase inhibitor with a similar mechanism of action.

Uniqueness: Di-destriazole Desmethyl Anastrozole Dimer Impurity is unique due to its specific structural modifications, which differentiate it from other aromatase inhibitors. These modifications may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

生物活性

Di-destriazole Desmethyl Anastrozole Dimer Impurity (CAS Number: 1346604-73-6) is a synthetic compound related to Anastrozole, an aromatase inhibitor widely used in the treatment of breast cancer. This impurity arises during the synthesis of Anastrozole and has garnered interest due to its potential biological activities, particularly in relation to enzyme inhibition and its implications in cancer therapy.

- Molecular Formula : C25H27N3

- Molecular Weight : 369.5 g/mol

The compound's structure features modifications that differentiate it from other aromatase inhibitors, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

This compound is believed to exert its biological effects primarily through the inhibition of the aromatase enzyme. Aromatase is crucial for estrogen synthesis, and its inhibition leads to reduced estrogen levels, which is beneficial in treating estrogen receptor-positive breast cancers. The compound likely interacts with the active site of aromatase, similar to Anastrozole, thereby decreasing its enzymatic activity .

Enzyme Inhibition Studies

Research indicates that this compound may have significant inhibitory effects on aromatase. In vitro studies have shown that compounds structurally related to this impurity can inhibit aromatase with varying potency. For example, studies involving sulfonate and sulfonamide derivatives demonstrate that certain modifications can enhance inhibitory activity, with IC50 values ranging from 2.21 to 3.17 μM for related compounds .

Case Studies and Research Findings

- Aromatase Inhibition :

-

Cell Viability Assays :

- In vitro assays on MCF7 breast cancer cell lines showed that treatment with compounds related to Di-destriazole led to a dose-dependent decrease in cell viability. Notably, at concentrations as low as 10 µM, significant reductions in metabolic activity were observed, indicating potential cytotoxic effects .

- Cytotoxicity Assessment :

Comparative Analysis with Other Aromatase Inhibitors

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | ~2.21 - 3.17 | Aromatase inhibition |

| Letrozole | 0.0019 | Aromatase inhibition |

| Exemestane | Varies | Steroidal aromatase inhibition |

The table above illustrates the relative potency of Di-destriazole compared to other known aromatase inhibitors, highlighting its potential role in therapeutic applications.

特性

IUPAC Name |

2-[3-[2-cyano-2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]ethyl]-5-methylphenyl]-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3/c1-17-7-19(12-22(9-17)24(3,4)15-27)11-21(14-26)20-8-18(2)10-23(13-20)25(5,6)16-28/h7-10,12-13,21H,11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTJBNITRSOQLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C#N)CC(C#N)C2=CC(=CC(=C2)C)C(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。